The synthesis of 6-bromo-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole typically involves a multi-step process:
A specific example of the synthesis procedure is as follows:
To a solution of 6-bromo-indole (3g, 15.3 mmol) and 1-methylpiperidin-4-one (3.4g, 30.6 mmol) in methanol (50 ml), 28% NaOMe in methanol (10 ml) is added. The reaction mixture is heated at 90°C for 2 days. The product precipitates, is filtered off, and dried under vacuum to yield the desired compound (4.1g, 91.5% yield) .
The molecular structure of 6-bromo-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole consists of:
The compound's structure can be further characterized by spectroscopic methods:
1H-NMR (400 MHz, CDCl3) data: δ= 7.74 (d, J =8.8Hz, 1H), 7.56 (s, 1H), 7.41 (s, 1H), 7.14 (d, J = 8.4Hz, 1H), 6.1 (s, 1H), 3.03 (s, 2H), 2.51-2.56 (m, 4H), 2.28 (s, 3H) .
6-Bromo-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole can participate in various chemical reactions:
While the specific mechanism of action for 6-bromo-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole is not explicitly described in the provided search results, it is worth noting that structurally similar compounds have been investigated for their interactions with serotonin receptors, particularly the 5-HT6 receptor . The presence of the indole core and the tetrahydropyridinyl group may contribute to potential biological activities, although further research would be needed to elucidate the precise mechanism of action for this specific compound.
The physical and chemical properties of 6-bromo-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole include:
While specific applications for 6-bromo-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole are not explicitly stated in the provided search results, potential applications can be inferred based on its structure and related compounds:
6-Bromo-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole represents a synthetically versatile chemical scaffold in central nervous system (CNS) drug discovery. This bifunctional molecule integrates a brominated indole nucleus with a 1,2,3,6-tetrahydropyridine (THP) ring through a carbon-carbon bond at the indole 3-position. The bromine atom at C6 of the indole ring provides a strategic site for further functionalization via cross-coupling reactions, while the basic nitrogen within the THP ring enables salt formation and enhances blood-brain barrier permeability. The compound exists as a mixture of tautomers due to the mobile protons on the indole nitrogen and the enamine system within the THP ring, contributing to its chemical reactivity [9]. As an advanced synthetic intermediate, it serves as a precursor to numerous pharmacologically active compounds targeting serotonin receptors, particularly the 5-HT6 and 5-HT1F subtypes [3] [10]. Commercial availability in gram to kilogram quantities underscores its importance in medicinal chemistry programs [1].
Systematic Nomenclature:
Structural Classification:This compound belongs to two privileged pharmacophore classes in CNS drug design:
Molecular Descriptors:
Table 1: Common N-Substituted Derivatives and Their Identifiers
| N-Substituent | Systematic Name | CAS Number | Molecular Formula | |
|---|---|---|---|---|
| None (base compound) | 6-Bromo-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | Not specified in sources | C13H13BrN2 | |
| Methyl | 6-Bromo-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | 301856-44-0 | C14H15BrN2 | [7] |
| Ethyl | 6-Bromo-3-(1-ethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | 1958106-14-3 | C15H17BrN2 | [5] |
| Benzyl | 6-Bromo-3-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | Available commercially | C20H19BrN2 | [4] |
| Isopropyl | 6-Bromo-3-(1-isopropyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | CID 126455283 | C16H19BrN2 | [2] |
Spectral Characteristics:While full analytical data is limited in public sources, key features include:
The discovery of 6-bromo-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole derivatives as CNS agents emerged from systematic exploration of indole-based serotonin receptor modulators in the 1990s. Early work recognized that 3-(piperidin-4-yl)-1H-indoles exhibited affinity for 5-HT receptors, but their limited selectivity prompted structural refinement. The tetrahydropyridine variant emerged as a critical innovation due to:
Pivotal Studies and Pharmacological Evolution:
Table 2: Evolution of Key Derivatives from the 6-Bromo-3-THP-Indole Scaffold
| Structural Modification | Biological Target | Key Pharmacological Finding | Research Context | |
|---|---|---|---|---|
| Base scaffold exploration | 5-HT6 | Moderate affinity (IC50 ~100-500 nM) | Merck KGaA HTS campaign | [3] |
| 1-Methyl-THP derivative | 5-HT6 | Improved selectivity over 5-HT1A | SAR optimization for cognitive disorders | [7] |
| 1-Ethyl-THP derivative | 5-HT6 | Partial agonist profile (IA = 60-80%) | Functional activity modulation | [5] |
| 1-Benzyl-THP derivative | 5-HT6/5-HT2A | Dual affinity with antipsychotic potential | Multitarget ligand development | [4] |
| 5-Carboxamide-THP (reduced to piperidine) | 5-HT1F | Selective agonist (IC50 < 50 nM) | Migraine therapy (extravasation inhibition) | [10] |
Synthetic Chemistry Advances:The commercial accessibility of 6-bromo-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole ($120/g - $1,275/25g) reflects scalable synthetic routes, typically employing:
The structural plasticity of this scaffold is evidenced by commercial derivatives featuring N-alkyl (methyl, ethyl), N-benzyl, and N-isopropyl groups on the THP nitrogen, each modulating receptor selectivity, log P, and metabolic stability [1] [4] [5]. These innovations cemented 6-bromo-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole as a versatile template in neuropharmacology, enabling rapid diversification toward receptors implicated in cognition, psychosis, and migraine.
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6